

Spectroscopic Profiling of -(3,4-Dichlorophenyl)-N'-hydroxyurea: A Technical Guide

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Compound of Interest

Compound Name:	3,4-Dichlorophenyl hydroxy urea
CAS No.:	128523-56-8
Cat. No.:	B146750

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Executive Summary

3,4-Dichlorophenyl hydroxy urea (specifically

-(3,4-dichlorophenyl)-N'-hydroxyurea) represents a critical analyte in both agrochemical metabolism and pharmaceutical development.[1] As a primary metabolite of the herbicide Diuron and a structural analogue to hydroxyurea-based ribonucleotide reductase inhibitors, its accurate characterization is essential for environmental fate studies and toxicity profiling.[1]

This guide provides a definitive spectroscopic framework for identifying and quantifying this compound. Unlike simple ureas, the presence of the

-hydroxy moiety introduces unique tautomeric and hydrogen-bonding behaviors that complicate spectral interpretation. We present a self-validating analytical workflow combining UV-Vis, FTIR, NMR, and Mass Spectrometry to resolve these structural nuances.

Structural Considerations & Chemical Identity

Before analysis, one must distinguish between the two primary isomers often conflated under the term "hydroxy urea":

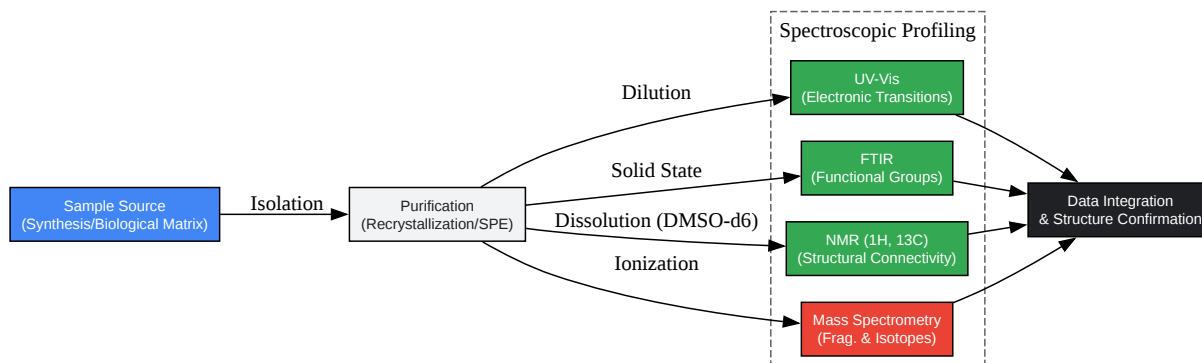
- -Hydroxy Isomer (Target):
-(3,4-dichlorophenyl)-N'-hydroxyurea.[1] The hydroxy group is attached to the terminal nitrogen.[1]
- Ring-Hydroxy Isomer (Metabolite): 1-(3,4-dichloro-6-hydroxyphenyl)urea.[1] A phenolic metabolite formed via ring hydroxylation.[1]

Target Compound Properties:

- IUPAC Name: 1-(3,4-Dichlorophenyl)-3-hydroxyurea[1][2]
- Molecular Formula:
[2][3]
- Molecular Weight: 221.04 g/mol [1]
- CAS Number: 31225-17-9[1]
- Solubility: Soluble in polar aprotic solvents (DMSO, DMF), moderately soluble in methanol; limited solubility in water.[1]

Analytical Workflow

The following directed graph outlines the logical flow for complete characterization, ensuring sample integrity and data cross-validation.



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Figure 1: Integrated analytical workflow for the characterization of N-(3,4-dichlorophenyl)-N'-hydroxyurea.

Spectroscopic Characterization

UV-Visible Spectroscopy

The electronic absorption spectrum is dominated by the 3,4-dichlorophenyl moiety but is sensitive to pH due to the acidic nature of the

-hydroxy proton (

).

- Solvent: Methanol or Ethanol.[1]

- Primary Band:

(

transition of the aromatic ring).[1]

- Secondary Band:

(shoulder,

of carbonyl).[1]

- Bathochromic Shift: Upon addition of NaOH (0.1 M), the

-hydroxy group deprotonates to form the hydroxamate anion, causing a red shift of 10-15 nm and hyperchromic effect.[1] This shift differentiates the

-hydroxy compound from the parent urea (Diuron), which lacks an acidic N-H of comparable strength.

Fourier Transform Infrared Spectroscopy (FTIR)

FTIR is the primary tool for confirming the urea linkage and the presence of the hydroxylamine moiety.

Table 1: Key Diagnostic IR Bands

Functional Group	Wavenumber ()	Intensity	Assignment / Notes
O-H / N-H Stretch	3250 – 3450	Medium, Broad	Overlapping bands.[1] The N-OH stretch is typically broader than a standard amide N-H.
C=O[1] Stretch	1640 – 1660	Strong	Amide I band.[1] Lower frequency than simple ketones due to resonance with two nitrogens.[1]
N-H Bend	1580 – 1610	Medium	Amide II band.[1] Characteristic of secondary amides.
C=C Aromatic	1470 – 1520	Medium	Ring skeletal vibrations.[1]
C-N Stretch	1250 – 1350	Medium	Urea linkage (Ar-N-C and C-N-O).[1]
C-Cl Stretch	600 – 800	Strong	Characteristic fingerprint for chlorinated aromatics. [1]

Nuclear Magnetic Resonance (NMR)

NMR provides the most definitive structural proof.[1] Data is typically acquired in DMSO-
to prevent proton exchange and improve solubility.[1] H NMR Profile (DMSO-
, 400 MHz):

- 9.0 - 9.5 ppm (1H, s):

-H proton attached to the aromatic ring (Ar-NH-CO).[1] Downfield due to ring anisotropy and H-bonding.[1]

- 8.5 - 8.8 ppm (1H, s):

-H proton of the hydroxylamine group (CO-NH-OH).[1]

- 8.2 - 8.5 ppm (1H, s, broad): O-H proton.[1] Note: This peak is highly variable and may merge with the NH signal or disappear if wet solvent is used.[1]
- 7.85 ppm (1H, d,): Aromatic H2 (between Cl and N).[1]
- 7.50 ppm (1H, d,): Aromatic H5 (adjacent to Cl).[1]
- 7.35 ppm (1H, dd,): Aromatic H6.[1]

C NMR Profile:

- Carbonyl (C=O):

ppm.[1]

- Aromatic C-N:

ppm.[1][4]

- Aromatic C-Cl: Two signals

ppm.[1]

- Aromatic C-H: Three signals

ppm.[1]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides a characteristic chlorine isotope pattern.

- Ionization Mode: Electrospray Ionization (ESI) in Positive/Negative mode or Electron Impact (EI).[\[1\]](#)

- Molecular Ion (

):

220 (for

).[\[1\]](#)

- Isotope Pattern: The presence of two chlorine atoms creates a distinct 9:6:1 ratio for peaks at

220 : 222 : 224 (

).[\[1\]](#)

Fragmentation Pathway (EI/CID): The fragmentation logic is critical for distinguishing metabolites.[\[1\]](#)

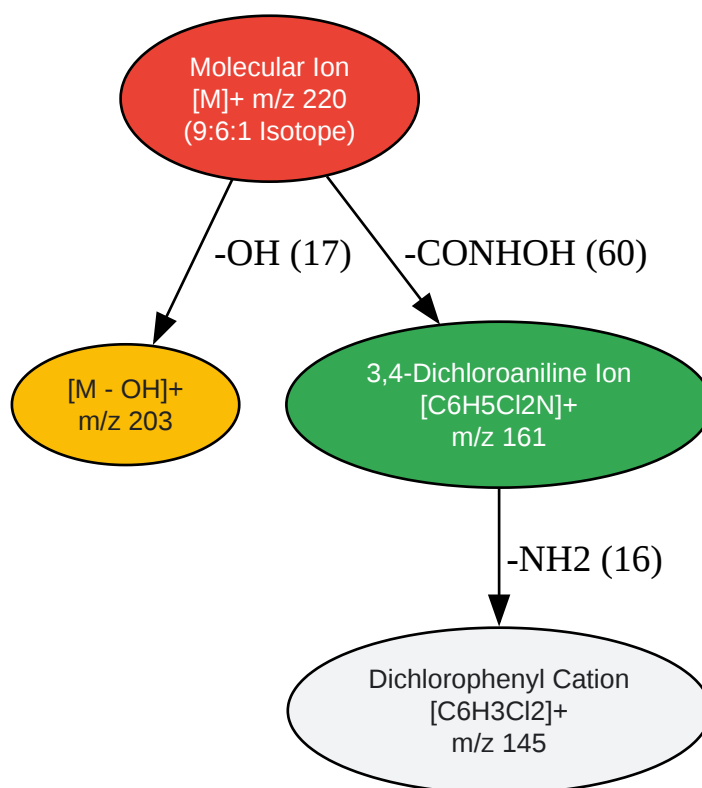
- Loss of OH:

.[\[1\]](#)

- Loss of Hydroxylamine moiety: Cleavage of the urea bond typically yields the 3,4-dichloroaniline cation (

161/163), which is the base peak in many spectra.[\[1\]](#)

- Ring Fragmentation: Subsequent loss of Cl or HCN from the aniline fragment.[\[1\]](#)



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Figure 2: Proposed mass spectral fragmentation pathway for N-(3,4-dichlorophenyl)-N'-hydroxyurea.

Experimental Protocol: Sample Preparation

To ensure spectral fidelity, the following preparation steps are recommended.

Reagents:

- 3,4-Dichlorophenyl isocyanate (Synthesis precursor).[1]
- Hydroxylamine hydrochloride.[1][4]
- Solvents: Anhydrous Benzene (Synthesis), Ethanol (Recrystallization), DMSO-
(NMR).

Synthesis (Brief):

- Dissolve hydroxylamine (free base) in anhydrous benzene.[1]
- Add stoichiometric amount of 3,4-dichlorophenyl isocyanate dropwise at .
- Reflux for 30 minutes.
- Cool, filter precipitate, and recrystallize from ethanol.

Sample Prep for Spectroscopy:

- UV-Vis: Prepare a stock in methanol. Scan 200–400 nm.[1]
- FTIR: Mix 1 mg sample with 100 mg KBr (dry) and press into a pellet.
- NMR: Dissolve 5-10 mg in 0.6 mL DMSO- .

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